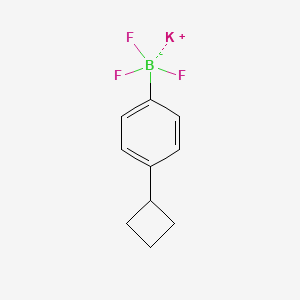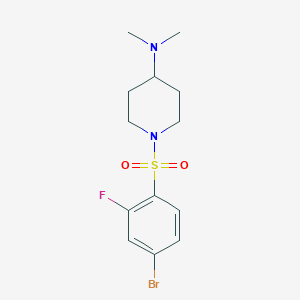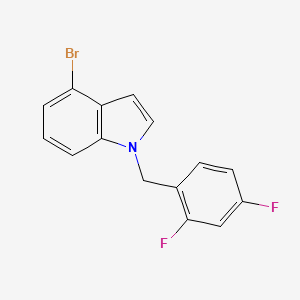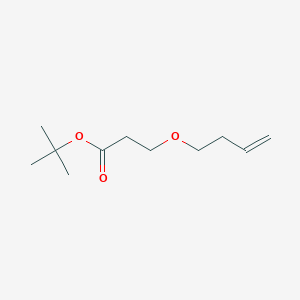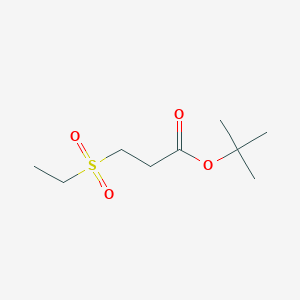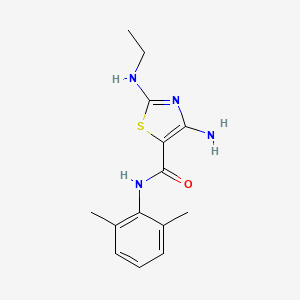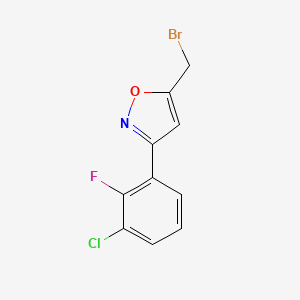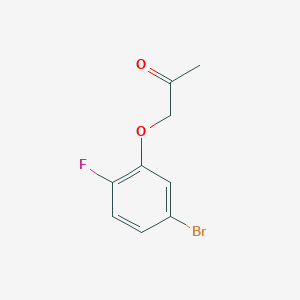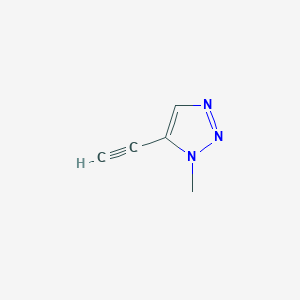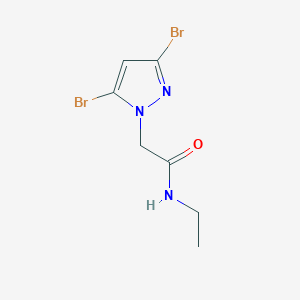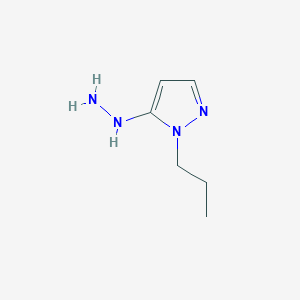
5-hydrazinyl-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-1-propyl-1H-pyrazole: is a heterocyclic compound featuring a pyrazole ring substituted with a hydrazinyl group at the 5-position and a propyl group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-1-propyl-1H-pyrazole typically involves the reaction of appropriate hydrazine derivatives with suitable precursors. One common method includes the condensation of hydrazine with 1-propyl-3,5-diketone under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of pyrazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, such as transition metals, to enhance reaction efficiency . Additionally, large-scale production may employ continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include azides, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 5-Hydrazinyl-1-propyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, pyrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its versatility in chemical reactions allows for the synthesis of a wide range of industrially relevant compounds .
Mechanism of Action
The mechanism of action of 5-hydrazinyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The compound may also affect signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
5-Amino-1-propyl-1H-pyrazole: Similar structure but with an amino group instead of a hydrazinyl group.
5-Methyl-1-propyl-1H-pyrazole: Similar structure but with a methyl group instead of a hydrazinyl group.
5-Hydrazinyl-1-methyl-1H-pyrazole: Similar structure but with a methyl group at the 1-position instead of a propyl group.
Uniqueness: 5-Hydrazinyl-1-propyl-1H-pyrazole is unique due to the presence of both the hydrazinyl and propyl groups, which confer distinct reactivity and biological activity. The hydrazinyl group enhances its ability to participate in various chemical reactions, while the propyl group influences its lipophilicity and overall molecular properties .
Properties
IUPAC Name |
(2-propylpyrazol-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-5-10-6(9-7)3-4-8-10/h3-4,9H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFCYNJPLNNDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

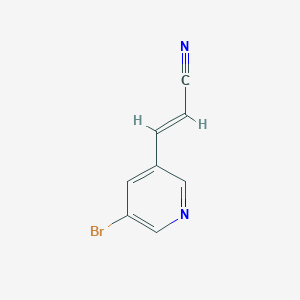
![[3-(4-Bromo-2-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7977670.png)
